molecular formula C12H15ClN2O2 B4992668 1-(4-Chloro-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-urea

1-(4-Chloro-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-urea

Cat. No.: B4992668
M. Wt: 254.71 g/mol
InChI Key: HMQHVBWYODJWNW-UHFFFAOYSA-N
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Description

1-(4-Chloro-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-urea is a synthetic organic compound characterized by the presence of a chlorinated phenyl group and a tetrahydrofuran moiety linked to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-urea typically involves the reaction of 4-chloroaniline with tetrahydrofuran-2-carboxaldehyde under controlled conditions to form an intermediate Schiff base. This intermediate is then subjected to a urea-forming reaction using isocyanate or phosgene derivatives to yield the final product. The reaction conditions often require a solvent such as dichloromethane or toluene and may involve catalysts like triethylamine to enhance the reaction rate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chloro-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-urea has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

    1-(4-Chloro-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-thiourea: Similar structure but contains a thiourea group instead of a urea group.

    1-(4-Chloro-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-carbamate: Contains a carbamate group instead of a urea group.

Uniqueness: 1-(4-Chloro-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorinated phenyl group and tetrahydrofuran moiety allows for versatile chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h3-6,11H,1-2,7-8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQHVBWYODJWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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